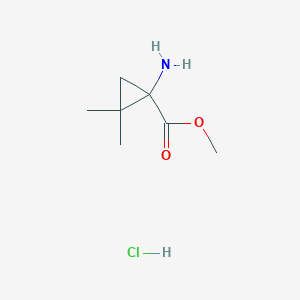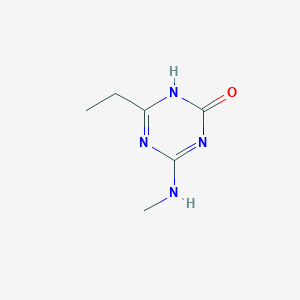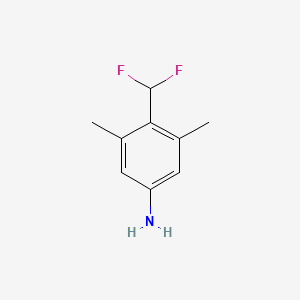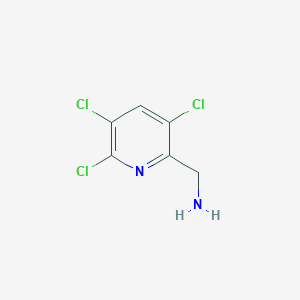![molecular formula C28H44N2O2 B13130229 3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two octyloxy groups attached to the biphenyl core, along with two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dihydroxybiphenyl and 1-bromooctane.
Etherification: The hydroxyl groups of 4,4’-dihydroxybiphenyl are etherified with 1-bromooctane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The resulting 3,3’-bis(octyloxy)-[1,1’-biphenyl] is then subjected to nitration followed by reduction to introduce the amine groups at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkoxy or aryloxy derivatives.
科学研究应用
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific electronic and optical properties.
作用机制
The mechanism of action of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics. The compound’s ability to form ordered structures is crucial for its applications in liquid crystal displays and other optoelectronic devices.
相似化合物的比较
Similar Compounds
4,4’-Dioctyloxybiphenyl: Similar structure but lacks the amine groups.
3,3’-Dioctyloxy-[1,1’-biphenyl]-4,4’-dinitro: Contains nitro groups instead of amine groups.
4,4’-Dioctyloxy-[1,1’-biphenyl]-3,3’-diamine: Similar but with different substitution pattern.
Uniqueness
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both octyloxy and amine groups, which impart distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
属性
分子式 |
C28H44N2O2 |
|---|---|
分子量 |
440.7 g/mol |
IUPAC 名称 |
4-(4-amino-3-octoxyphenyl)-2-octoxyaniline |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-19-31-27-21-23(15-17-25(27)29)24-16-18-26(30)28(22-24)32-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20,29-30H2,1-2H3 |
InChI 键 |
HIHAITQOKZZZOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCCCCCCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


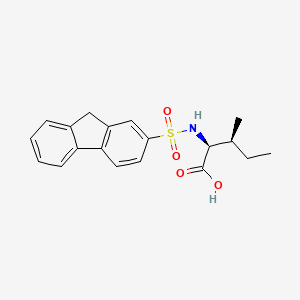
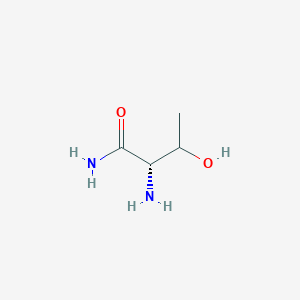
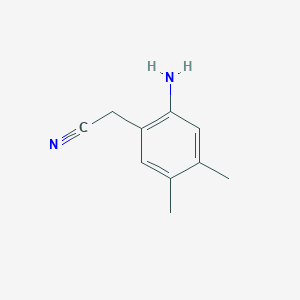
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
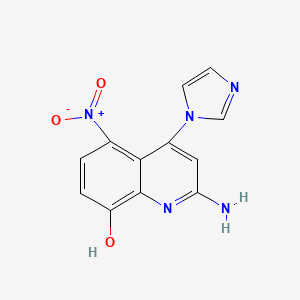

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
